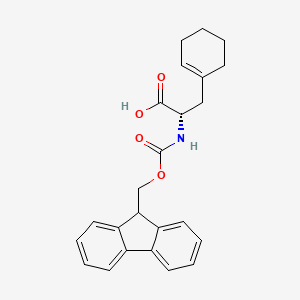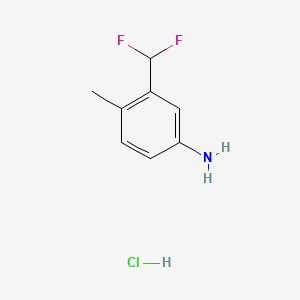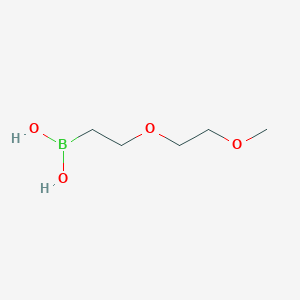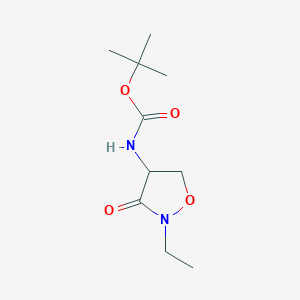
4-(Boc-amino)-2-ethylisoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazolidinone ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxazolidinone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: The major products are typically oxidized derivatives of the oxazolidinone ring.
Reduction: The major products are reduced forms of the carbamate or oxazolidinone moieties.
Substitution: The major products are substituted derivatives at the carbamate or oxazolidinone positions.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays.
Medicine: In the pharmaceutical industry, tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The oxazolidinone ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethylenediamine: A compound with a similar carbamate protecting group but different structural features.
tert-Butyl N-(2-oxoethyl)carbamate: Another carbamate compound with an oxoethyl group instead of an oxazolidinone ring.
Uniqueness: tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is unique due to the presence of the oxazolidinone ring, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other carbamate compounds and enhances its utility in various applications.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-5-12-8(13)7(6-15-12)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
WJYMOTGXFBLPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)
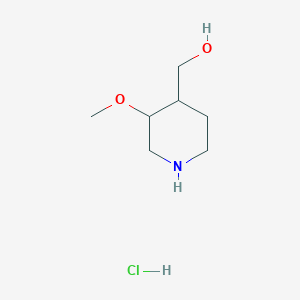

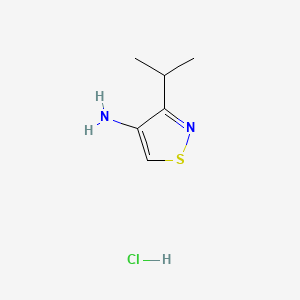

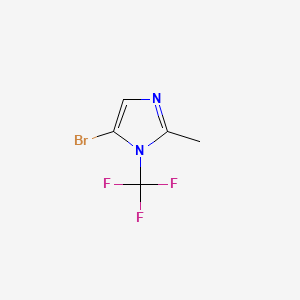

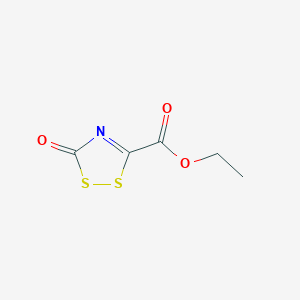
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
